Bimatoprost

Description

Propriétés

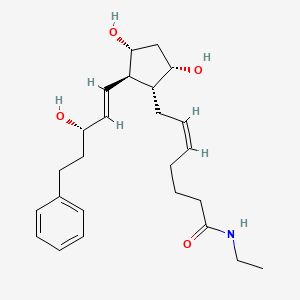

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOKCDNYWBIDND-FTOWTWDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895042 | |

| Record name | Bimatoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bimatoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, 1.87e-02 g/L | |

| Record name | Bimatoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bimatoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

155206-00-1 | |

| Record name | Bimatoprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155206-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimatoprost [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155206001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimatoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bimatoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl] cyclopentyl} -N-ethyl-5-heptenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIMATOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXS94885MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bimatoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63-67 | |

| Record name | Bimatoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to Bimatoprost and Prostaglandin Receptor Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the synthetic prostamide, bimatoprost, and prostaglandin receptors. It delves into the binding affinities, functional activities, and downstream signaling pathways, offering detailed experimental protocols for key assays in the field. This document is intended to serve as a valuable resource for researchers and professionals involved in ophthalmology, pharmacology, and drug development.

Introduction to this compound

This compound is a synthetic analog of prostaglandin F2α, widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure (IOP).[1][2] Its mechanism of action primarily involves increasing the outflow of aqueous humor from the eye.[3] There are two main theories regarding its precise molecular mechanism: the prodrug theory and the prostamide receptor theory.

The prodrug theory suggests that this compound is hydrolyzed by corneal enzymes into its free acid form, which then acts as a potent agonist at the prostaglandin F (FP) receptor.[1] The prostamide receptor theory posits that this compound has intrinsic activity at a distinct, yet-to-be-cloned "prostamide receptor," and that its effects are independent of FP receptor activation.[2] This guide will explore the evidence supporting both hypotheses, presenting key data on the interaction of both this compound and its free acid with various prostaglandin receptors.

Quantitative Analysis of Receptor Interactions

The interaction of this compound and its free acid with prostaglandin receptors has been quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) at the FP receptor and other prostanoid receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of this compound and its Free Acid at Prostaglandin Receptors

| Compound | FP Receptor | EP1 Receptor | EP3 Receptor | Other Receptors |

| This compound | 6310 ± 1650[4][5], 9250 ± 846[6] | No significant activity | No significant activity | No meaningful activity at DP, EP2, EP4, IP, and TP receptors[7] |

| This compound Free Acid | 83[7], 59 ± 6[6] | 95[7] | 387[7] | - |

Table 2: Functional Agonist Potencies (EC50, nM) of this compound and its Free Acid at Prostaglandin Receptors

| Compound | FP Receptor | EP1 Receptor | Other Receptors |

| This compound | 2940 ± 1663 (HEK cells)[4][5], 2200 ± 670 (3T3 fibroblasts)[4][5], 3245 (h-TM cells)[7], 681 (cloned human FP receptor)[7], 694 (cloned human ciliary body FP receptor)[8] | - | - |

| This compound Free Acid | 2.8-3.8 (most cells)[7], 5.8 ± 2.6 (cloned human ciliary body FP receptor)[8], 15 ± 3 (HEK cells)[6] | 2.7[7] | - |

h-TM cells: human trabecular meshwork cells; HEK cells: human embryonic kidney cells.

Prostaglandin FP Receptor Signaling Pathway

Activation of the prostaglandin FP receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit.[9][10][11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). These events culminate in the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with prostaglandin receptors.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the prostaglandin receptor of interest (e.g., HEK293 cells transfected with the human FP receptor).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Increasing concentrations of the unlabeled test compound (this compound or this compound free acid).

-

A fixed concentration of the radioligand (e.g., [³H]-PGF2α) at a concentration close to its Kd.

-

Cell membrane preparation.

-

-

For determining non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand instead of the test compound.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphoinositide (PI) Turnover Assay

This functional assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to determine the agonist activity of a compound.

Protocol:

-

Cell Culture and Labeling:

-

Culture cells expressing the FP receptor in inositol-free medium supplemented with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Agonist Stimulation:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Add increasing concentrations of the test compound (this compound or this compound free acid) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

Separate the soluble inositol phosphates from the insoluble cellular components by centrifugation.

-

-

Quantification of Inositol Phosphates:

-

Isolate the total inositol phosphates from the supernatant using anion-exchange chromatography.

-

Quantify the amount of [³H]-labeled inositol phosphates by scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [³H]-IPs accumulated against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve using non-linear regression.

-

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon receptor activation using a fluorescent calcium indicator like Fura-2 AM.

Protocol:

-

Cell Preparation and Dye Loading:

-

Seed cells expressing the FP receptor onto glass coverslips and culture until they reach the desired confluency.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Incubate the cells with Fura-2 AM in HBSS for 30-60 minutes at room temperature or 37°C in the dark. Fura-2 AM is a membrane-permeant ester form of the dye.

-

Wash the cells to remove extracellular Fura-2 AM and allow for de-esterification of the dye by intracellular esterases, which traps the active Fura-2 in the cytoplasm.

-

-

Fluorescence Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.

-

Record the baseline fluorescence ratio (340/380) for a short period.

-

Add the test compound (this compound or this compound free acid) to the perfusion chamber and continue to record the fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation for each time point. An increase in intracellular calcium leads to an increase in the 340/380 ratio.

-

Generate dose-response curves by plotting the peak change in the fluorescence ratio against the logarithm of the agonist concentration.

-

Determine the EC50 value from the dose-response curve.

-

Mitogen-Activated Protein Kinase (MAPK) Activation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2 as a marker of MAPK cascade activation downstream of receptor signaling.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells expressing the FP receptor to near confluency.

-

Serum-starve the cells for several hours to reduce basal MAPK activity.

-

Treat the cells with various concentrations of the test compound for a specific time (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in SDS sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 or a housekeeping protein like GAPDH or β-actin.

-

Quantify the band intensities using densitometry software. The level of ERK1/2 activation is expressed as the ratio of p-ERK1/2 to total ERK1/2.

-

Conclusion

The interaction of this compound with prostaglandin receptors is a complex topic with evidence supporting both its action as a prodrug via the FP receptor and as an intrinsically active prostamide. The quantitative data presented in this guide highlight the significantly higher affinity and potency of this compound free acid for the FP receptor compared to the parent compound. The detailed experimental protocols provided offer a foundation for researchers to further investigate the molecular mechanisms of this compound and other prostaglandin analogs. A thorough understanding of these interactions is crucial for the development of more targeted and effective therapies for glaucoma and other ocular diseases.

References

- 1. Update on the mechanism of action of this compound: a review and discussion of new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Mechanism of action of this compound (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agonist activity of this compound, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 10. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Genesis of a Glaucoma Blockbuster: A Technical Guide to the Discovery and Synthesis of Bimatoprost and Its Analogs

Introduction: Bimatoprost, a synthetic prostamide analog, has carved a significant niche in the therapeutic landscape, initially as a potent agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension, and later for its cosmetic application in enhancing eyelash growth.[1][2][3] Marketed under brand names like Lumigan® for glaucoma and Latisse® for hypotrichosis, its development represents a key advancement in ocular pharmacology.[1][4] This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and clinical efficacy of this compound and related prostaglandin analogs, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of this compound was rooted in the exploration of prostaglandin F2α (PGF2α) analogs as IOP-lowering agents.[3] Prostaglandins are naturally occurring lipid compounds involved in a myriad of physiological processes.[5] The observation that PGF2α could effectively reduce IOP spurred research into synthetic analogs with improved therapeutic profiles, including enhanced efficacy, duration of action, and reduced side effects. This compound emerged from these efforts as a unique molecule, structurally related to PGF2α but with a C-1 ethyl amide group instead of an isopropyl ester, classifying it as a prostamide.[1][6] It was first approved by the FDA in 2001 for treating ocular hypertension.[1][4]

Physicochemical Properties of this compound

This compound is a white to off-white powder that is highly soluble in ethanol and methanol, and only slightly soluble in water.[7] Its chemical and physical properties are pivotal to its formulation as a sterile ophthalmic solution and its absorption across the cornea.[7][8]

| Property | Value | Reference |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | [1] |

| Molecular Formula | C25H37NO4 | [1][2][6] |

| Molecular Weight | 415.57 g/mol | [1][6] |

| CAS Number | 155206-00-1 | [1][6] |

| LogP | ~3.5 | [6] |

| Appearance | Clear, colorless to slightly yellow liquid (in solution) | [6] |

| Solubility | Soluble in ethanol, methanol, and dimethyl sulfoxide | [6] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism for lowering IOP is by increasing the outflow of aqueous humor from the eye.[9] It achieves this through a dual-action pathway, enhancing fluid drainage through both the trabecular meshwork (the conventional, pressure-sensitive pathway) and the uveoscleral route (the pressure-insensitive pathway).[10][11] This dual action is believed to contribute to its high efficacy.[11]

While this compound is structurally a PGF2α analog, its precise molecular target has been a subject of discussion. It is considered a prostamide that may act on a distinct, yet-to-be-fully-identified prostamide receptor.[8][12] However, compelling evidence shows that this compound also functions as a prodrug.[13] In ocular tissues, corneal esterases hydrolyze the ethyl amide group to form the corresponding free acid, 17-phenyl-PGF2α, which is a potent agonist of the prostaglandin F (FP) receptor.[13][14] Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

Prostaglandin F2α (FP) Receptor Signaling

Activation of the FP receptor, typically coupled to the Gq alpha subunit of heterotrimeric G proteins, stimulates phospholipase C (PLC).[15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[16] This signaling cascade in ocular tissues, particularly the ciliary muscle and trabecular meshwork, leads to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, which reduces resistance to aqueous humor outflow.[17][18]

Synthesis of this compound and Analogs

The total synthesis of PGF2α and its analogs is a significant challenge in organic chemistry due to the stereochemical complexity of the cyclopentane core and its two side chains.[19] Several synthetic strategies have been developed over the years.

Key Synthetic Strategies

-

Corey Lactone-Based Synthesis: Developed by E.J. Corey, this remains a foundational approach. It utilizes a key bicyclic intermediate, the "Corey lactone," to stereoselectively install the necessary functional groups.[19][20] The synthesis involves the attachment of the two side chains via reactions like the Horner-Wadsworth-Emmons olefination for the α-chain and reduction followed by attachment of the ω-chain.[19]

-

Organocatalytic Synthesis: More recent approaches employ organocatalysis to achieve high stereoselectivity. One notable method involves an organocatalytic aldol reaction of succinaldehyde to create a key bicyclic enal intermediate, which can be elaborated in just a few steps to yield this compound and Latanoprost.[21][22] This strategy significantly shortens the synthetic route.[21]

-

Chemoenzymatic Synthesis: This strategy leverages the high stereoselectivity of enzymes to perform key transformations. For instance, a one-pot, three-enzyme reaction using the yeast Pichia anomala has been used to replace multiple synthetic steps (C=C reduction, stereoselective C=O reduction, and hydrolysis) in the traditional Corey pathway, offering a more efficient and greener alternative.[4][20]

Quantitative Data Summary

The clinical efficacy of this compound in lowering IOP has been extensively documented in numerous clinical trials. It is often compared to other prostaglandin analogs like Latanoprost and Travoprost.

Table 2: Clinical Efficacy of this compound in Lowering Intraocular Pressure (IOP)

| Study/Formulation | Patient Population | Baseline IOP (mmHg) | Mean IOP Reduction | Comparator/Control | Reference |

| This compound 0.03% | Glaucoma/Ocular Hypertension | ~24.5 | 5 - 8 mmHg | - | [23] |

| This compound 0.03% | Glaucoma/Ocular Hypertension (untreated) | ~25 | 7.5 mmHg (30%) | - | [23] |

| This compound SR (6 µg) | Open-Angle Glaucoma | Not specified | 7.5 mmHg (at 24 months) | Topical this compound 0.03% | [24] |

| This compound SR (10 µg) | Open-Angle Glaucoma | Not specified | 7.3 mmHg (at 24 months) | Topical this compound 0.03% | [24] |

| This compound SR (15 µg) | Open-Angle Glaucoma | Not specified | 7.3 mmHg (at 24 months) | Topical this compound 0.03% | [24] |

| This compound SR (20 µg) | Open-Angle Glaucoma | Not specified | 8.9 mmHg (at 24 months) | Topical this compound 0.03% | [24] |

This compound SR refers to a sustained-release implant.[24][25]

Detailed Experimental Protocols

A. Protocol for Horner-Wadsworth-Emmons Reaction (Generalized Corey Synthesis)

This protocol describes a key step in attaching the α-side chain to the Corey lactone intermediate.

Objective: To synthesize the enone intermediate by reacting the Corey aldehyde with a phosphonate ylide.

Materials:

-

Corey aldehyde (derived from Corey lactone)

-

Dimethyl (2-oxoheptyl)phosphonate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous dimethoxyethane (DME)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Anhydrous DME is added to the flask, and the suspension is cooled to 0°C in an ice bath.

-

A solution of dimethyl (2-oxoheptyl)phosphonate (1.0 equivalent) in anhydrous DME is added dropwise to the NaH suspension over 30 minutes.

-

The reaction mixture is stirred at 0°C for 1 hour to allow for the formation of the phosphonate ylide.

-

A solution of the Corey aldehyde (1.0 equivalent) in anhydrous DME is then added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl at 0°C.

-

The mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with water, followed by brine, and then dried over anhydrous MgSO4.

-

The solvent is removed under reduced pressure, and the resulting crude product (enone) is purified by silica gel column chromatography to yield the desired product.[19]

B. Protocol for In Vivo Model of Ocular Hypertension

This protocol describes a common method for inducing elevated IOP in an animal model to test the efficacy of anti-glaucoma drugs.

Objective: To induce a sustained elevation of intraocular pressure in a rabbit model.

Model: Male New Zealand White rabbits (2.5-3.5 kg).

Materials:

-

Lauromacrogol 400 (2% solution) or finely dispersed kaolin suspension

-

Topical anesthetic (e.g., proparacaine hydrochloride)

-

30-gauge needle and 1 mL syringe

-

Tonometer (e.g., Tono-Pen) for IOP measurement

-

Slit-lamp biomicroscope

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory environment and handling for at least one week prior to the experiment. Baseline IOP is measured daily for 3-5 days to establish a stable baseline.

-

Anesthesia and Preparation: A topical anesthetic is applied to the cornea of the eye to be treated.

-

Induction of Ocular Hypertension: A single intracameral injection of 0.1 mL of 2% lauromacrogol 400 is administered into the anterior chamber of one eye.[26] The contralateral eye serves as a control. The injection is performed carefully to avoid damage to the lens and iris.

-

Post-Injection Monitoring: IOP is monitored daily using a calibrated tonometer. A persistent and significant increase in IOP (e.g., >5-10 mmHg above baseline) is typically expected within 3-7 days.[26] The health of the eye is also monitored daily using a slit-lamp biomicroscope.

-

Drug Administration: Once sustained ocular hypertension is established, the test compound (e.g., this compound ophthalmic solution) is administered topically to the hypertensive eye according to the study design (e.g., once daily). The control eye may receive a vehicle solution.

-

Efficacy Measurement: IOP is measured at various time points post-drug administration (e.g., 2, 4, 8, 12, and 24 hours) to determine the drug's efficacy and duration of action. The reduction in IOP compared to the vehicle-treated or pre-treatment hypertensive state is calculated.

Conclusion

This compound stands as a testament to the power of targeted analog design in drug discovery. Its journey from a PGF2α-inspired concept to a first-line treatment for glaucoma illustrates the successful translation of basic biochemical understanding into a clinically impactful therapeutic. The continuous evolution of its synthesis, from the classic Corey approach to modern organocatalytic and chemoenzymatic methods, highlights the drive for efficiency and sustainability in pharmaceutical manufacturing. For researchers and drug development professionals, the story of this compound offers a compelling case study in ocular pharmacology, synthetic strategy, and the elucidation of complex biological mechanisms.

References

- 1. This compound | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Exploring this compound’s Journey from Lab to Pharmacy – Caremgt [caremgt.com]

- 4. acs.org [acs.org]

- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 6. chemignition.com [chemignition.com]

- 7. drugs.com [drugs.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Mechanism of action of this compound (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The pharmacology of this compound (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrolysis of this compound (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Levels of this compound acid in the aqueous humour after this compound treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 19. benchchem.com [benchchem.com]

- 20. air.unimi.it [air.unimi.it]

- 21. Synthesis of prostaglandin analogues, latanoprost and this compound, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. This compound Solutions for Glaucoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 24. 24-Month Phase I/II Clinical Trial of this compound Sustained-Release Implant (this compound SR) in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 25. clinicaltrials.eu [clinicaltrials.eu]

- 26. View of Modeling experimental glaucoma for screening studies of antiglaucomatous activity | Research Results in Pharmacology [rrpharmacology.ru]

Unraveling the Journey of Bimatoprost: A Deep Dive into its Pharmacokinetics and Metabolism in Animal Models

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pharmacokinetics and metabolism of Bimatoprost, a prostaglandin analog widely used in the treatment of glaucoma and for eyelash hypotrichosis. This whitepaper provides a consolidated overview of key preclinical data from various animal models, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating complex biological processes through mandatory visualizations.

This compound, a synthetic prostamide, effectively lowers intraocular pressure (IOP) by enhancing the outflow of aqueous humor.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is paramount for predicting its clinical efficacy and safety. This guide synthesizes findings from studies in rabbits, monkeys, rats, mice, and dogs to provide a holistic view of the drug's behavior in vivo.

Ocular and Systemic Pharmacokinetics of this compound

Following topical administration, this compound is rapidly absorbed and well-distributed within the eye, with the highest concentrations found in the anterior segment tissues such as the conjunctiva, cornea, sclera, iris, and ciliary body in both rabbits and monkeys.[2] Maximal tissue concentrations are typically reached within 0.5 to 2 hours post-dose.[2] Systemic absorption is minimal, with plasma concentrations peaking within 10 minutes and becoming undetectable within 1.5 hours in most subjects after ocular administration.[3]

This compound is moderately distributed into body tissues, with a steady-state volume of distribution of 0.67 L/kg in humans, and it primarily resides in the plasma.[2]

The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, this compound acid, in various animal models and ocular tissues.

Table 1: Ocular Pharmacokinetics of this compound in Rabbits Following a Single Topical Instillation

| Formulation | Tissue | Cmax (ng/mL or ng/g) | Tmax (hr) | AUC (ng·hr/mL or ng·hr/g) | Reference |

| This compound 0.03% in DuraSite | Aqueous Humor | 26.57 ± 19.16 | 0.5 | 24.29 | [4] |

| This compound 0.03% Ophthalmic Solution | Aqueous Humor | Lower than DuraSite formulation | - | 12.31 | [4] |

| This compound 0.01% Ophthalmic Solution | Aqueous Humor | 11.5 ± 2.1 (at 30 min) | - | - | [5][6] |

| This compound 0.03% Ophthalmic Solution | Aqueous Humor | 37.8 ± 28.8 (at 30 min) | - | - | [5][6] |

| Preservative-Free this compound 0.01% Gel | Aqueous Humor, Iris, and Ciliary Body (Combined) | 50.2 | - | 134.0 | [7] |

| Preserved this compound 0.01% Solution | Aqueous Humor, Iris, and Ciliary Body (Combined) | 26.3 | - | 67.0 | [7] |

| Preserved this compound 0.03% Solution | Aqueous Humor, Iris, and Ciliary Body (Combined) | 59.9 | - | 148.0 | [7] |

Table 2: Ocular Pharmacokinetics of this compound Acid in Rabbits Following a Single Topical Instillation

| Formulation | Tissue | Cmax (ng/mL or ng/g) | Tmax (hr) | AUC (ng·hr/mL or ng·hr/g) | Reference |

| This compound 0.03% in DuraSite | Aqueous Humor | - | - | 302.6 | [4] |

| This compound 0.03% Ophthalmic Solution | Aqueous Humor | - | - | 98.79 | [4] |

| This compound 0.01% Ophthalmic Solution | Aqueous Humor | 20.8 ± 5.7 (at 90 min) | - | - | [5][6] |

| This compound 0.03% Ophthalmic Solution | Aqueous Humor | 45.8 ± 14.3 (at 90 min) | - | - | [5][6] |

Table 3: Systemic Pharmacokinetics of this compound Following Intravenous Administration

| Animal Model | Dose | Total Blood Clearance (L/hr/kg) | Volume of Distribution (L/kg) | Elimination Half-life | Reference |

| Rat | Single IV | 9.5 | 2.1 - 6.0 | 0.42 hr (Mean Residence Time) | [8] |

| Monkey | Single IV | 2.4 | 2.1 - 6.0 | 0.93 hr (Mean Residence Time) | [8] |

| Human | 3.12 µg/kg IV | 1.5 | 0.67 | ~45 minutes | [1] |

Metabolism of this compound

This compound undergoes extensive metabolism. In the rabbit eye, it is extensively metabolized in all ocular tissues.[2][9] In contrast, metabolism in the monkey eye is minimal.[2][9] The primary metabolic pathway in many species is hydrolysis to its active C-1 free acid, this compound acid.[2][9] However, this compound itself is also active.[10]

Systemically, this compound is metabolized through glucuronidation, hydroxylation, deamidation, and N-deethylation in rats and monkeys.[2][9] Glucuronidated metabolites are the major drug-related material found in blood, urine, and feces of both species.[2][9] The C-1 acid is the major metabolite in rats and rabbits, but not in dogs, monkeys, or humans.[2][9] In studies with human liver microsomes, CYP3A4 was identified as one of the key enzymes involved in the hydroxylation of this compound.[2]

Excretion of this compound and its metabolites occurs through both urinary and fecal routes in rats and monkeys.[2] In humans, approximately 67% of an intravenously administered dose is excreted in the urine, while 25% is recovered in the feces.[3]

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide.

Ocular Pharmacokinetic Study in Rabbits

-

Animal Model: New Zealand White or Dutch Belted rabbits are commonly used.[6][11]

-

Drug Administration: A single drop (typically 30-35 µL) of the this compound formulation is instilled into the cul-de-sac of each eye.[5][11] The eyelids are gently held together for a short period to prevent drug loss.[11]

-

Sample Collection: At predetermined time points, animals are euthanized, and aqueous humor is collected by paracentesis using a small gauge needle.[5][6] Ocular tissues such as the iris-ciliary body, cornea, and sclera are also harvested.[11]

-

Sample Analysis: The concentrations of this compound and this compound acid in the collected samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][12]

Intracameral Sustained-Release Implant Study in Dogs

-

Animal Model: Male normotensive beagle dogs are used.[13]

-

Drug Administration: A sustained-release this compound implant is injected into the anterior chamber of the eye (intracameral administration).[13]

-

Sample Collection: Aqueous humor samples are collected at various time points. Blood samples are also drawn to assess systemic exposure.[13]

-

Sample Analysis: Concentrations of this compound and its acid metabolite in aqueous humor and blood are determined by LC-MS/MS.[13]

Visualizing the Science

To better illustrate the complex processes involved in this compound's mechanism and study, the following diagrams have been generated.

This compound's dual action on aqueous humor outflow pathways.

A typical experimental workflow for ocular pharmacokinetic studies.

Major metabolic pathways of this compound.

This technical guide serves as a valuable resource for understanding the preclinical pharmacokinetic and metabolic profile of this compound. The compiled data and detailed protocols can aid in the design of future studies and the development of novel ophthalmic therapies.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Levels of this compound acid in the aqueous humour after this compound treatment of patients with cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Mechanism of Action of this compound, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of this compound (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of prostaglandins and specific place in therapy of this compound in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of this compound and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]

Bimatoprost's Influence on Adipocyte Differentiation and Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analog of prostaglandin F2α (PGF2α), is a widely utilized therapeutic agent for reducing intraocular pressure in glaucoma patients.[1][2] Beyond its ocular hypotensive effects, emerging evidence has highlighted its significant impact on adipose tissue, specifically its ability to modulate adipocyte differentiation and lipid metabolism. This has led to observations of periorbital lipodystrophy in patients undergoing topical treatment.[3] This technical guide provides an in-depth analysis of the current understanding of this compound's effects on adipocytes, detailing the molecular mechanisms, experimental evidence, and relevant research protocols.

This compound's Effect on Adipocyte Differentiation

This compound has been consistently shown to inhibit the differentiation of preadipocytes into mature adipocytes.[4][5][6] This anti-adipogenic effect has been observed in various cell models, including the murine 3T3-L1 preadipocyte cell line and human orbital preadipocytes.[4][7]

The inhibitory action of this compound is particularly potent compared to other prostaglandin analogs like latanoprost and travoprost.[4][7] Studies have demonstrated that this compound induces the most significant reduction in adipogenesis among these compounds.[4][8] The mechanism underlying this inhibition involves the downregulation of key adipogenic transcription factors and markers of differentiation.

Key Molecular Changes:

-

Transcription Factors: this compound treatment leads to a down-regulation in the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT-enhancer-binding protein alpha (C/EBPα), two master regulators of adipogenesis.[4][9]

-

Late-Stage Differentiation Markers: The activity of glycerol-3-phosphate dehydrogenase (G3PDH), a late marker of adipocyte differentiation, is significantly decreased by prostaglandin analogs.[7][8]

-

Early-Stage Differentiation Markers: Interestingly, the mRNA expression of early differentiation markers like lipoprotein lipase (LPL) and PPARγ2 does not appear to be significantly altered by some prostaglandin analogs in certain experimental setups.[7][8] However, other studies have shown that this compound does inhibit the expression of LPL.[4]

Quantitative Data on Adipocyte Differentiation Markers

| Prostaglandin Analog | Cell Type | Target Gene/Protein | Effect | Reference |

| This compound | Human Orbital Preadipocytes | PPARγ | Down-regulation | [4] |

| This compound | Human Orbital Preadipocytes | C/EBPα | Down-regulation | [4] |

| This compound | Human Orbital Preadipocytes | LPL | Down-regulation | [4] |

| Travoprost | 3T3-L1 Preadipocytes | G3PDH Activity | Significant Decrease | [7][8] |

| Latanoprost | 3T3-L1 Preadipocytes | G3PDH Activity | Decrease | [7][8] |

| Travoprost | 3T3-L1 Preadipocytes | PPARγ2 mRNA | No Significant Change | [7][8] |

| Latanoprost | 3T3-L1 Preadipocytes | PPARγ2 mRNA | No Significant Change | [7][8] |

| Travoprost | 3T3-L1 Preadipocytes | LPL mRNA | No Significant Change | [7][8] |

| Latanoprost | 3T3-L1 Preadipocytes | LPL mRNA | No Significant Change | [7][8] |

This compound's Effect on Lipid Metabolism

The anti-adipogenic properties of this compound are also reflected in its effects on lipid metabolism within adipocytes.

Key Metabolic and Morphological Changes:

-

Inhibition of Lipid Accumulation: this compound significantly inhibits the accumulation of intracellular lipid droplets, a hallmark of mature adipocytes.[4][6] This effect is quantifiable through methods like Oil Red O staining.[5]

-

Altered Lipid Droplet Morphology: Adipocytes treated with this compound exhibit a distinct morphological change, displaying smaller, multilocular lipid droplets as opposed to the large, unilocular droplets characteristic of untreated mature white adipocytes.[5][6] This change is suggestive of a potential trans-differentiation from white to brown-like adipocytes.[6]

-

Increased Brown Adipose Tissue Markers: Consistent with the morphological changes, this compound has been shown to increase mitochondrial load and the expression of uncoupling protein 1 (UCP-1), a key marker of brown adipose tissue.[6][10]

-

Atrophy of Adipose Tissue: In vivo studies in rats have demonstrated that retrobulbar injections of this compound lead to atrophy of orbital fat.[9] This is characterized by a significant increase in adipocyte density and heterogeneity, with the adipocytes being smaller and more densely packed.[9]

-

Lipolysis: The effect of prostaglandin analogs on lipolysis (the breakdown of stored fat) in already differentiated adipocytes appears to be minimal, with studies showing no significant impact.[7][8]

Quantitative Data on Adipocyte Properties

| Treatment | Model System | Parameter | Finding | P-value | Reference |

| This compound | Rat Orbit (in vivo) | Adipocyte Density | 231 adipocytes/mm² (vs. 197 in control) | p = 0.009 | [9] |

| This compound | Rat Orbit (in vivo) | Adipocyte Heterogeneity | Increased | p = 0.008 | [9] |

| This compound | Human TAO Type 1 Adipocytes | Adipogenesis Inhibition | Significant | p = 0.0162 | [5] |

| This compound | Human TAO Type 2 Adipocytes | Adipogenesis Inhibition | Significant | p = 0.0259 | [5] |

| This compound | Healthy Human Adipocytes | Adipogenesis Inhibition | Significant | p = 0.0319 | [5] |

| Chronic this compound | Rats on High-Fat Diet | Body Weight Gain | Attenuated by up to 23% | Not specified | [11] |

| Chronic this compound | Rats | Subcutaneous & Visceral Fat Mass | Decreased by up to 30% | Not specified | [11] |

Signaling Pathways and Mechanism of Action

This compound, a PGF2α analog, is believed to exert its anti-adipogenic effects primarily through the prostaglandin F receptor (FP receptor).[7][12] While this compound itself has a lower affinity for the FP receptor, its hydrolysis product, this compound free acid, is a potent agonist.[12] The activation of the FP receptor initiates a cascade of intracellular signaling events.

Key Signaling Pathways:

-

MAPK/ERK, PI3K/Akt, and p38 MAPK: Treatment of adipocytes with this compound leads to the upregulation and phosphorylation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK), Phosphoinositide 3-kinase (PI3K)/Akt, and p38 MAPK signaling pathways.[13]

-

Inhibition of PPARγ: The activation of the MAPK pathway by PGF2α can lead to the inhibitory phosphorylation of PPARγ.[7][14] This phosphorylation prevents PPARγ from driving the expression of genes necessary for adipocyte differentiation, effectively blocking the process.[14]

-

Intracellular Calcium Mobilization: Activation of the FP receptor by this compound and its free acid leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[12]

The inhibition of adipogenesis by this compound can be rescued by the pharmacological inhibition of the MAPK/ERK, PI3K/Akt, or p38 pathways, confirming their crucial role in mediating the anti-adipogenic effect.[13]

Visualizing the Experimental Workflow

Caption: Experimental workflow for studying this compound's effects on adipogenesis.

Visualizing the Signaling Pathway

Caption: this compound signaling pathway inhibiting adipocyte differentiation.

Experimental Protocols

3T3-L1 Preadipocyte Differentiation

This protocol is a standard method for inducing the differentiation of 3T3-L1 murine preadipocytes into mature adipocytes.[8]

-

Cell Seeding: Seed 3T3-L1 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and grow to confluence. It is critical to allow the cells to become 100% confluent and maintain them in this state for 2 days post-confluence (Day 0).

-

Induction of Differentiation (Day 0): Replace the growth medium with a differentiation medium (MDI cocktail) containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[7] this compound or other test compounds should be added at this stage.

-

Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Maintenance (Day 4 onwards): After another 48 hours, replace the medium with standard growth medium (DMEM with 10% FBS). Replenish the medium every 2-3 days.

-

Analysis: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between Day 8 and Day 12.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the intracellular lipid content in differentiated adipocytes.[4][15][16]

-

Cell Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

-

Preparation of Oil Red O Solution:

-

Stock Solution: Dissolve 0.35 g of Oil Red O powder in 100 mL of isopropanol.

-

Working Solution: Prepare fresh by mixing 6 parts of the stock solution with 4 parts of distilled water. Allow the solution to sit for 10 minutes and then filter through a 0.2 µm filter.

-

-

Staining: Wash the fixed cells with water, then with 60% isopropanol for 5 minutes. Allow the cells to air dry completely. Add the Oil Red O working solution and incubate at room temperature for 10-30 minutes.

-

Washing: Remove the staining solution and wash the cells 2-4 times with distilled water until the excess stain is removed.

-

Quantification (Optional): To quantify the lipid accumulation, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm using a spectrophotometer.

Real-Time Reverse Transcription PCR (RT-PCR)

This method is used to quantify the mRNA expression levels of specific genes involved in adipogenesis.[4]

-

RNA Isolation: Extract total RNA from the cultured cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers (e.g., for PPARγ, C/EBPα, LPL), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change in expression using the ΔΔCt method.

Western Blotting

This technique is used to detect and quantify specific proteins and their phosphorylation status.[13]

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., total ERK, phospho-ERK, total Akt, phospho-Akt).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Conclusion

This compound exerts a significant inhibitory effect on adipocyte differentiation and modulates lipid metabolism. Its mechanism of action involves the activation of the FP receptor, which triggers downstream signaling through the MAPK/ERK, PI3K/Akt, and p38 MAPK pathways. This cascade ultimately leads to the inhibition of the master adipogenic regulator PPARγ. The resulting phenotype is a reduction in lipid accumulation, an alteration of lipid droplet morphology towards a brown-like adipocyte appearance, and an overall atrophy of adipose tissue. These findings provide a molecular basis for the clinically observed periorbital lipodystrophy associated with topical this compound use and suggest potential therapeutic applications for conditions characterized by excess adipose tissue. Further research is warranted to fully elucidate the long-term systemic effects of this compound on lipid metabolism and its potential as a therapeutic agent in metabolic disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. The Effect of Prostaglandin Analogue this compound on Thyroid-Associated Orbitopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topical Prostaglandin Analogue Drugs Inhibit Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KoreaMed Synapse [synapse.koreamed.org]

- 9. In Vivo Effects of Retrobulbar this compound Injection on Orbital Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.nova.edu [scholars.nova.edu]

- 11. This compound promotes satiety and attenuates body weight gain in rats fed standard or obesity-promoting diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Prostaglandins promote and block adipogenesis through opposing effects on peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. coriell.org [coriell.org]

- 16. ixcellsbiotech.com [ixcellsbiotech.com]

The Role of Bimatoprost in Hair Follicle Cycling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost, a synthetic prostamide F2α analog, has demonstrated a significant impact on hair follicle cycling, promoting hair growth by modulating the anagen and telogen phases. Initially developed for the treatment of glaucoma, its notable side effect of hypertrichosis has led to its repurposing for cosmetic applications and investigations into its potential for treating various forms of alopecia. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and key signaling pathways involved in this compound-mediated hair growth. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Introduction: The Hair Follicle Cycle and Prostaglandins

The hair follicle is a dynamic mini-organ that undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). The duration of the anagen phase is a primary determinant of hair length.[1] Prostaglandins (PGs), a class of lipid compounds, are known to play a crucial role in regulating this cycle. Specifically, prostaglandin F2α (PGF2α) and its analogs have been identified as potent stimulators of hair growth.[2]

This compound is a synthetic analog of PGF2α that exerts its effects by binding to prostaglandin receptors, which are present in the dermal papilla and outer root sheath of the hair follicle.[3] Its mechanism of action involves stimulating the transition of hair follicles from the telogen (resting) phase to the anagen (growth) phase and prolonging the duration of the anagen phase.[1][4]

Mechanism of Action of this compound in the Hair Follicle

This compound's primary mode of action is through the activation of specific prostaglandin receptors located on the cells of the dermal papilla, a key regulatory component of the hair follicle.[5][6] This interaction initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression and the secretion of paracrine factors that influence the behavior of surrounding keratinocytes and melanocytes.[5]

Prostaglandin Receptor Signaling

This compound binds to prostaglandin F2α (FP) receptors, which are G-protein coupled receptors.[5] This binding is thought to activate the Gαq protein subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be a key initiator of the downstream effects of this compound on hair follicle cells.

Activation of the Wnt/β-Catenin Signaling Pathway

A significant downstream effect of this compound-mediated signaling is the activation of the canonical Wnt/β-catenin pathway, a critical regulator of hair follicle development and regeneration.[7] Studies have shown that this compound treatment leads to an increase in the expression of key components of this pathway, including Wnt3a, β-catenin, and lymphoid enhancer-binding factor 1 (LEF1).[4] The stabilization and nuclear translocation of β-catenin, a central component of the Wnt pathway, leads to the transcription of target genes that promote the proliferation and differentiation of hair follicle stem cells, thereby driving the transition into the anagen phase.[1][7]

Quantitative Data on this compound's Efficacy

The efficacy of this compound in promoting hair growth has been evaluated in various preclinical and clinical studies. The following tables summarize the key quantitative findings.

Scalp Hair Growth in Androgenic Alopecia

| Study Population | Treatment | Duration | Key Findings | Reference |

| 8 subjects with androgenic alopecia | This compound 0.03% topical solution | 12 weeks | Significant increase in vellus hair diameter (p<0.05). No significant change in vellus hair count. | |

| Men with androgenic alopecia (Phase II trial) | This compound solutions (1 and 2) vs. vehicle | 6 months | Study completed, but detailed quantitative results not publicly released. | [8] |

| Women with female pattern hair loss | This compound solutions vs. vehicle and 2% minoxidil | 6 months | Study completed, but detailed quantitative results not publicly released. | [9] |

Eyelash and Eyebrow Growth

| Study Population | Treatment | Duration | Key Findings | Reference |

| 15 volunteers | This compound 0.3 mg/ml ophthalmic solution | 6 weeks | 75% of participants showed obvious enhancement in eyelash length. | [10] |

| 27 healthy women | This compound cosmetic preparation vs. sweet almond oil | 5 weeks | Improved eyebrow density (70% vs. 30%; p=0.003) and elongation (59% vs. 26%; p=0.014). | [11] |

| Patients with eyelash hypotrichosis | This compound 0.03% | 16 weeks | Average increase in eyelash length of 1.4 mm (25%) vs. 0.1 mm (2%) in the vehicle group. | [12] |

In Vivo and Ex Vivo Studies

| Model | Treatment | Duration | Key Findings | Reference |

| C57BL/6 mice | This compound 0.03% topical solution | 14 days | Significantly advanced the onset of anagen. | [13] |

| Human scalp hair follicle organ culture | This compound (10, 100, 1000 nM) | 9 days | ~15% increase in growth rate at 10 nM (P<0.01) and ~25% at 100 and 1000 nM (P<0.001). Prolonged anagen by ~7% at 10 nM (P<0.01) and ~10% at 100 and 1000 nM (P<0.001). | [5] |

| Reconstructed hair follicles in nude mice | This compound 0.03% topical solution | 2 weeks | Thicker and longer hair compared to control (0.57 ± 0.07 cm vs. 0.36 ± 0.05 cm, P<0.01). | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments investigating the effects of this compound.

In Vivo Mouse Model for Hair Growth

This protocol is based on studies investigating the effect of topical this compound on hair regrowth in mice.[13][14]

-

Animal Model: 7-week-old female C57BL/6J mice are typically used as their hair follicles are synchronized in the telogen phase at this age.

-

Hair Removal: The dorsal hair of the mice is shaved to create a uniform area for treatment and observation.

-

Treatment Groups: Mice are randomly assigned to different treatment groups:

-

Vehicle control (e.g., ethanol:propylene glycol:water 3:5:2)

-

This compound solution at various concentrations (e.g., 0.03%, 0.10%, 0.30%)

-

-

Application: A defined volume of the solution (e.g., 70-100 µL) is applied topically to the shaved dorsal skin once daily for a specified period (e.g., 14 days).

-

Assessment of Hair Growth:

-

Visual Observation: The onset of anagen is determined by the first appearance of visible hair growth. The percentage of the shaved area covered with new hair is also assessed over time.

-

Histology: Skin biopsies are taken at different time points to histologically examine the hair follicles and determine the number of follicles in each phase of the hair cycle.

-

Hair Length Measurement: The length of newly grown hair can be measured at the end of the study.

-

-

Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests) are used to compare the hair growth parameters between the different treatment groups.

Ex Vivo Human Hair Follicle Organ Culture

This protocol allows for the study of isolated human hair follicles in a controlled environment, removing systemic influences.[5][15]

-

Source of Hair Follicles: Anagen hair follicles are isolated from human scalp skin obtained from elective surgeries (e.g., facelifts).

-

Isolation of Follicles: Individual hair follicles are micro-dissected from the subcutaneous fat under a dissecting microscope.

-

Culture Conditions:

-

Isolated follicles are placed in individual wells of a 24-well plate containing serum-free Williams E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics.

-

Follicles are incubated at 37°C in a humidified atmosphere of 5% CO2.

-

-

Treatment:

-

The culture medium is supplemented with different concentrations of this compound (e.g., 10, 100, 1000 nM) or a vehicle control.

-

The medium is changed every 2-3 days.

-

-

Assessment of Hair Growth:

-

Hair Shaft Elongation: The length of the hair shaft is measured daily using a calibrated eyepiece in an inverted microscope.

-

Anagen Duration: The morphology of the hair bulb is assessed daily to determine the percentage of follicles remaining in the anagen phase.

-

-

Statistical Analysis: The rate of hair growth and the duration of the anagen phase are compared between the this compound-treated and control groups using appropriate statistical methods.

Conclusion and Future Directions

This compound has emerged as a promising agent for the stimulation of hair growth. Its well-defined mechanism of action, centered on the activation of prostaglandin receptors and the subsequent modulation of the Wnt/β-catenin signaling pathway, provides a solid foundation for its therapeutic application. The quantitative data from both preclinical and clinical studies consistently demonstrate its ability to prolong the anagen phase and increase hair length and density.

Future research should focus on optimizing the delivery of this compound to the hair follicle to enhance its efficacy and minimize potential side effects. Further elucidation of the downstream targets of the Wnt/β-catenin pathway in response to this compound will provide a more comprehensive understanding of its molecular effects and may reveal novel targets for the development of next-generation hair growth therapies. Additionally, large-scale, placebo-controlled clinical trials are needed to definitively establish the efficacy and safety of topical this compound for the treatment of various types of alopecia, particularly androgenetic alopecia.

References

- 1. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. This compound in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [this compound promotes hair growth of reconstructed hair follicles in mice through activation of the Wnt/β-catenin signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The prostamide-related glaucoma therapy, this compound, offers a novel approach for treating scalp alopecias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. A Safety and Efficacy Study of this compound in Men With Androgenic Alopecia (AGA) [ctv.veeva.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. This compound Can Increase Growth and Density of Eyebrow Hair: A Prospective Study on a Group of Young Women [mdpi.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. The biodisposition and hypertrichotic effects of this compound in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of topical this compound with enhanced skin infiltration and in vivo hair regrowth efficacy in androgenic alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Bimatoprost and Its Impact on Melanogenesis: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost, a synthetic prostamide F2α analog, is widely recognized for its efficacy in reducing intraocular pressure and promoting eyelash growth. A notable and well-documented side effect of its topical application is hyperpigmentation of ocular and periocular tissues. This phenomenon is a direct consequence of the drug's impact on melanogenesis, the process of melanin production. This technical guide provides a comprehensive overview of the mechanisms by which this compound stimulates melanin synthesis in both ocular and cutaneous melanocytes. It includes a summary of clinical and histopathological findings, detailed experimental protocols for studying melanogenesis, and visualizations of the key signaling pathways and experimental workflows involved. This document is intended to serve as a valuable resource for researchers investigating the effects of prostaglandin analogs on pigmentation and for professionals involved in the development of drugs with similar mechanisms of action.

Introduction

This compound is a prostaglandin analog used clinically to manage glaucoma and for the cosmetic enhancement of eyelashes. Its use is frequently associated with increased pigmentation of the iris and the periocular skin. This hyperpigmentation is not due to an increase in the number of melanocytes, but rather to an increase in the amount of melanin produced and stored within these cells and surrounding keratinocytes. Understanding the molecular mechanisms underlying this effect is crucial for predicting and managing the side effects of this compound and other prostaglandin analogs, and for exploring their potential therapeutic applications in pigmentary disorders.

Mechanism of Action: Stimulation of Melanogenesis

This compound exerts its melanogenic effects by binding to and activating the prostaglandin F2α (FP) receptor, a G-protein coupled receptor found on the surface of melanocytes. Activation of the FP receptor initiates a signaling cascade that culminates in the upregulation of key enzymes and transcription factors involved in melanin synthesis.

Signaling Pathway

The binding of this compound to the FP receptor is believed to primarily activate the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevation of intracellular calcium and the activation of PKC are key events that lead to the phosphorylation and activation of downstream transcription factors, most notably the cyclic AMP-responsive element-binding protein (CREB).

Phosphorylated CREB (p-CREB) then translocates to the nucleus and binds to the promoter of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development, survival, and function. Increased expression of MITF leads to the transcriptional upregulation of melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT). Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

The increased production of these enzymes leads to a higher rate of melanin synthesis within the melanosomes, the specialized organelles for melanin production and storage in melanocytes. Histopathological studies have shown that this compound-treated tissues exhibit melanocytes with more prominent rough endoplasmic reticulum and an abundance of mature melanosomes. Furthermore, there is evidence of increased transfer of these melanosomes to surrounding keratinocytes, contributing to the visible darkening of the tissue.

An In-depth Technical Guide on the Early-Stage Neuroprotective Research of Bimatoprost

For Researchers, Scientists, and Drug Development Professionals

Introduction